Product packaging for Gangetin(Cat. No.:CAS No. 32986-79-1)

Gangetin

Cat. No.: B1616536
CAS No.: 32986-79-1
M. Wt: 420.5 g/mol
InChI Key: FUNJPZFUOULIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gangetin is a natural pterocarpan compound isolated from the medicinal plant Desmodium gangeticum (L.) DC. . This plant is a key component in traditional Ayurvedic medicine and is the subject of modern pharmacological research . This compound has been identified as one of the key bioactive pterocarpan molecules in Desmodium gangeticum that demonstrates favorable drug-likeliness properties, passing Lipinski, Ghose, Veber, and Egan rules based on in silico ADME-PK analyses . This suggests its potential as a lead compound in drug discovery and development. Research into Desmodium gangeticum extracts, which contain this compound, indicates a broad spectrum of phytochemical constituents and biological activities . The plant's chemistry includes other compounds such as alkaloids, flavonoids, and phenols . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the primary scientific literature for the most specific and detailed information on the compound's properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O5 B1616536 Gangetin CAS No. 32986-79-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32986-79-1

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

21-methoxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol

InChI

InChI=1S/C26H28O5/c1-14(2)6-7-16-19(27)9-8-15-18-13-29-21-12-20-17(10-11-26(3,4)31-20)24(28-5)22(21)25(18)30-23(15)16/h6,8-12,18,25,27H,7,13H2,1-5H3

InChI Key

FUNJPZFUOULIEZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=C5C=CC(OC5=C4)(C)C)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=C5C=CC(OC5=C4)(C)C)OC)O)C

Origin of Product

United States

Analytical Characterization of Isolated Gangetin

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound. The identification of compounds from Desmodium gangeticum, including pterocarpans, commonly relies on a combination of:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to detect chromophores and provide information about the electronic transitions within the molecule. easychem.orgcharchem.org

Infrared (IR) Spectroscopy / Fourier-Transform Infrared (FTIR) Spectroscopy: Provides insights into the functional groups present in the molecule by analyzing the absorption of infrared radiation. easychem.orgcharchem.org FTIR spectroscopy is also utilized for rapid identification of functional groups and comparison of phytoconstituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): These techniques are critical for determining the complete molecular structure, providing detailed information about the carbon-hydrogen framework and connectivity of atoms within the compound. easychem.orgresearchgate.netcharchem.org

Mass Spectrometry for Compound Validation

Mass spectrometry (MS) plays a crucial role in validating the molecular weight and fragmentation patterns of isolated compounds like this compound, aiding in its definitive identification. Techniques employed include:

Mass Spectrometry (MS): Provides information on the molecular mass of the compound and its fragments, which can be used to deduce its elemental composition and confirm its molecular formula (C26H28O5 for this compound). easychem.orgcharchem.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of volatile compounds and the analysis of complex mixtures. researchgate.netkeralajournalofayurveda.org

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This advanced technique offers high sensitivity and resolution for the identification and quantification of a diverse array of bioactive compounds in plant extracts. keralajournalofayurveda.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the sensitive and simultaneous determination of compounds, LC-MS/MS methods are developed and validated to ensure reliable results for complex samples. lipidmaps.org

Chemo-Profiling Techniques for this compound and Related Compounds

Chemo-profiling involves the comprehensive analysis of the chemical constituents of a plant extract, providing a "fingerprint" of its phytochemical composition. For Desmodium gangeticum, chemo-profiling techniques are used to identify and characterize various bioactive compounds, including this compound and other pterocarpans.

UPLC-Q-TOF-MS and GC-MS/MS: These techniques are widely used for comprehensive chemical profiling, enabling the identification of numerous volatile and non-volatile compounds in different plant parts. keralajournalofayurveda.org This allows for a detailed understanding of the plant's diverse phytochemical profile. keralajournalofayurveda.org

FTIR Spectroscopy: As mentioned previously, FTIR is utilized for rapid and cost-effective identification of functional groups, assisting in the comparison and prediction of phytoconstituents across medicinal plants.

Phytochemical Screening: Initial screenings reveal the presence of various compound classes, including isoflavones, isoflavanones, C-glucosyl flavonoids, pterocarpans, saponins, phospholipids, glycolipids, sterols, and flavone (B191248) glycosides, providing a broad overview of the chemical diversity. researchgate.net

These analytical and separation methodologies collectively contribute to the precise isolation, identification, and validation of this compound, ensuring its accurate characterization as a distinct chemical entity.

Preclinical Pharmacological Activity Profiling of Gangetin

Anti-inflammatory Efficacy Studies

Gangetin has demonstrated significant anti-inflammatory efficacy in various preclinical models, highlighting its potential as a therapeutic agent for inflammatory conditions. researchgate.netresearchgate.netjocpr.com

Modulation of Inflammatory Phases

Studies have shown that this compound exhibits anti-inflammatory activity across both exudative and proliferative phases of inflammation. jocpr.com In experimental models, oral administration of this compound at doses of 50 and 100 mg/kg in albino rats effectively reduced inflammation. The compound has been particularly effective in mitigating inflammation in carrageenan-induced paw edema, cotton pellet granuloma, and granuloma pouch models. researchgate.netresearchgate.netjocpr.com

The inflammatory response is a complex process typically characterized by distinct phases: an initial acute phase and a later proliferative or chronic phase. mdpi.comnih.govphysio-pedia.com The carrageenan-induced paw edema model, a widely used assay for acute inflammation, is recognized for its biphasic nature. The early phase (approximately 1-2 hours) is primarily mediated by the release of histamine (B1213489) and serotonin, while the later phase is sustained by the release of prostaglandins (B1171923) and other inflammatory mediators. jocpr.comjbclinpharm.org this compound has shown significant anti-inflammatory activity in both of these phases, suggesting its ability to modulate various mediators involved in the inflammatory cascade. jocpr.com

Comparative Analysis with Established Anti-inflammatory Agents

Comparative studies suggest that this compound exhibits potent anti-inflammatory effects. In direct comparisons, this compound has been reported to outperform other related compounds, such as gangetinin and desmodin, in reducing inflammatory responses.

While direct comparative data for isolated this compound against established anti-inflammatory drugs are limited in the provided search results, studies on the whole plant extract of Desmodium gangeticum, from which this compound is a key active constituent, offer insights into its relative potency. In an egg albumin denaturation assay, the whole plant extract of Desmodium gangeticum demonstrated superior anti-inflammatory potency compared to diclofenac (B195802) sodium. tmrjournals.comtmrjournals.com

Table 1: Comparative Anti-inflammatory Activity in Egg Albumin Denaturation Assay

Compound/ExtractIC₅₀ (μg/mL) ± SD
Desmodium gangeticum (Whole Plant Extract)107.89 ± 0.71
Diclofenac Sodium826.04 ± 0.27

In the red blood cell (RBC) membrane stabilization assay, another indicator of anti-inflammatory potential, the whole plant extract of Desmodium gangeticum also exhibited high activity. tmrjournals.comtmrjournals.com

Table 2: Comparative Anti-inflammatory Activity in Red Blood Cell Membrane Stabilization Assay

Compound/ExtractIC₅₀ (μg/mL) ± SD
Desmodium gangeticum (Whole Plant Extract)47.86 ± 0.52
Quercetin285.01
Diclofenac Sodium741.31 ± 0.34

These results suggest that the anti-inflammatory activity of Desmodium gangeticum, attributed in part to compounds like this compound, is comparable to or, in some assays, superior to that of standard anti-inflammatory agents. tmrjournals.comtmrjournals.com

Analgesic Activity Investigations

This compound has been widely recognized for its significant analgesic properties in preclinical studies. ingentaconnect.combenthamdirect.combiorxiv.orgbiorxiv.orginnovareacademics.injaims.inscispace.com

Central and Peripheral Analgesic Mechanisms

The analgesic effects of this compound have been observed in rodent models of pain. Investigations utilizing the hot plate method and acetic acid-induced writhing tests have demonstrated a dose-dependent analgesic response. keralajournalofayurveda.org The hot plate test is typically indicative of central analgesic activity, suggesting an influence on the central nervous system pathways involved in pain perception. slideshare.net Conversely, the acetic acid-induced writhing test is a common model for assessing peripheral analgesic activity, indicating that this compound may act by inhibiting the release or action of peripheral inflammatory mediators that sensitize nociceptors. jbclinpharm.orgslideshare.netijbcp.com While the precise molecular mechanisms underlying this compound's analgesic effects are not fully elucidated, its efficacy in both types of models suggests a potential modulation of both central and peripheral pain pathways.

Analgesic Response Characterization

The analgesic response of this compound has been characterized by its ability to reduce pain in various experimental setups. In the acetic acid-induced writhing test, which induces pain through the release of endogenous inflammatory mediators, this compound demonstrated significant pain-relieving effects. keralajournalofayurveda.org Similarly, in the hot plate test, an assay for centrally mediated pain, this compound was effective in increasing the latency to pain response. keralajournalofayurveda.org An aqueous decoction of Desmodium gangeticum, containing this compound, has also shown dose-dependent anti-nociceptive activity in in vivo models. jocpr.comjaims.in These findings collectively characterize this compound as a compound with broad-spectrum analgesic capabilities in preclinical settings.

Antioxidant Activity Assessment

This compound, as a prominent constituent of Desmodium gangeticum extracts, contributes significantly to the plant's potent antioxidant activity. ingentaconnect.combenthamdirect.comhorizonepublishing.comjocpr.combiorxiv.orginnovareacademics.ininnovareacademics.inresearchgate.netfarmaceut.org The antioxidant properties of this compound and this compound-containing extracts have been evaluated through various in vitro and in vivo assays.

Research indicates that extracts containing this compound are capable of scavenging various free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, ferryl-bipyridyl, and hypochlorous acid. Furthermore, these extracts have shown a strong ability to inhibit lipid peroxidation, a key process in oxidative stress-induced cellular damage. farmaceut.orgsrce.hr

In studies involving adjuvant-induced arthritic rats, administration of Desmodium gangeticum extract (100 mg/kg) and its phenolic fraction (50 mg/kg), which contains compounds like caffeic acid and chlorogenic acid (and this compound is a pterocarpan (B192222), a class of phenolic compounds), led to a significant enhancement of the biological antioxidant defense system. farmaceut.orgsrce.hr This included a notable increase in the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT), alongside a reduction in lipid peroxide content. farmaceut.orgsrce.hr Specifically, the phenolic fraction demonstrated significant inhibition of ferrous sulphate-induced lipid peroxidation in liver tissues. srce.hr

Quantitative assessments of antioxidant potential have also been performed. For instance, the Ferric Reducing Antioxidant Power (FRAP) assay revealed that the distilled water extract of dried Desmodium gangeticum leaf powder exhibited the highest FRAP activity, recorded at 10.81 ± 0.03 mM FRAP/g DW. biorxiv.org Additionally, the distilled water extract of fresh stems showed the highest ferrous ion chelating activity, with an inhibition of 67.44 ± 0.02%. biorxiv.org These findings underscore this compound's role in the comprehensive antioxidant profile of Desmodium gangeticum.

Free Radical Scavenging Capabilities

This compound, as a component within Desmodium gangeticum extracts, has demonstrated potent free radical scavenging capabilities. Research indicates its ability to scavenge various reactive species, including DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, ferryl-bipyridyl, and hypochlorous acid. researchgate.netnih.gov Studies evaluating the ethyl acetate (B1210297) extract of Desmodium gangeticum roots, where this compound is a major pterocarpan, showed concentration-dependent scavenging activities. nih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) values for the Desmodium gangeticum extract in different free radical scavenging assays are presented in the table below:

Free Radical SpeciesIC50 (µg/ml)
DPPH36.3
Superoxide Anion55.3
Hydroxyl Radical43.7
Nitric Oxide39.4

These findings underscore the extract's, and by extension this compound's, potential as a scavenger of various free radicals, suggesting its contribution to antioxidant defense mechanisms. nih.govresearchgate.net

Inhibition of Lipid Peroxidation

This compound, through its presence in Desmodium gangeticum extracts, has been shown to inhibit lipid peroxidation, a critical process in oxidative stress-induced cellular damage. researchgate.netnih.govfarmaceut.orgscispace.comms-editions.cl The ethyl acetate extract of Desmodium gangeticum demonstrated an IC50 of 248 µg/ml in the lipid peroxidation model. nih.govresearchgate.net

Further studies in adjuvant-induced arthritic rats revealed that administration of Desmodium gangeticum extract (100 mg/kg) and its phenolic fractions (50 mg/kg) significantly reduced lipid peroxide content. srce.hrresearchgate.netfarmaceut.org Specifically, the phenolic fraction exhibited a significant inhibition (p < 0.001) of ferrous sulphate-induced lipid peroxidation in the liver, with a value of 1.47 ± 0.04 nmol mg protein–1 compared to the disease control group. srce.hrfarmaceut.org This suggests that this compound, as a pterocarpan within the phenolic fraction, contributes to the protective effects against oxidative damage by inhibiting lipid peroxidation. srce.hrresearchgate.netnih.govresearchgate.netresearchgate.net

Reproductive System Influence Studies

This compound has also been investigated for its influence on the reproductive system, revealing both anti-implantation effects in females and nuanced effects on male fertility parameters.

Anti-implantation Activity in Female Models

Preclinical research in female albino rats has demonstrated that this compound possesses anti-implantation activity. scialert.netjocpr.comwisdomlib.orgresearchgate.net Studies reported a significant inhibition of implantation following this compound administration.

The anti-implantation activity observed at different dose levels is summarized below:

Dose (mg/kg body weight)Implantation Inhibition (%)
5050
10087.5

Other dose levels also showed moderate anti-implantation activity, with inhibition rates of 40% at 20 mg/kg, 60.6% at 40 mg/kg, 50% at 80 mg/kg, and 62.5% at 160 mg/kg. jocpr.comresearchgate.net

Effects on Uterine Biochemical Parameters

Investigations into the biochemical parameters of the uterus in female albino rats after this compound administration revealed specific alterations. While this compound did not affect the pH, sodium, or potassium levels in the uterus, it led to a decrease in glycogen, acid phosphatase, and alkaline phosphatase levels. rjpbcs.comjocpr.comresearchgate.netresearchgate.netisca.me These changes in uterine biochemical markers suggest a potential mechanism for its anti-implantation effects, possibly by influencing the uterine environment critical for embryo implantation. jocpr.comisca.me

Evaluation of Male Fertility Parameters

Initial studies on male rats indicated that this compound did not induce changes in the pH, alkaline and acid phosphatase, reducing sugar, protein, sodium, potassium, or calcium levels in the seminal vesicles and testes. jocpr.comresearchgate.net However, more recent multi-modal investigations, including in silico and in vivo assessments of Desmodium gangeticum root extracts (containing pterocarpans like this compound), suggest a more complex influence on male fertility. nih.govresearchgate.netresearchgate.net

These studies indicate that the n-hexane extract of Desmodium gangeticum (HEDG), which contains this compound, demonstrated significant aphrodisiac activity in male Wistar rats subjected to immobilization-induced stress. nih.govresearchgate.net Furthermore, it improved the gonadosomatic index (GSI), sperm quality and quantity, fructose (B13574) content, and serum testosterone (B1683101) levels. nih.govresearchgate.net The protective effects on spermatozoa-related parameters and testicular histological changes were attributed to the antioxidant and anti-inflammatory properties inherent in pterocarpans like this compound. nih.govresearchgate.netresearchgate.net In silico studies also revealed a strong alignment between this compound and phosphodiesterase type 5 (PDE5), suggesting a potential mechanism for its aphrodisiac effects by influencing PDE5 activity and increasing blood testosterone levels. nih.govresearchgate.net

Specialized Pharmacological Activity Investigations

This compound, as a key constituent of Desmodium gangeticum, has been implicated in various specialized pharmacological activities, demonstrating its potential as a bioactive compound.

Antileishmanial Activity

This compound, identified as a pterocarpenoid glycoside, has been reported to exhibit antileishmanial activity biorxiv.orgscialert.networldwidejournals.compsu.eduresearchgate.netresearchgate.net. Studies on Desmodium gangeticum extracts, where this compound is a significant component, have shown notable efficacy against leishmanial parasites. The presence of pterocarpinoids like this compound in the roots of D. gangeticum is linked to its immunomodulatory and antileishmanial applications psu.edu. This activity suggests this compound's potential in combating leishmaniasis, a parasitic disease prevalent in tropical and subtropical regions researchgate.net.

Cardioprotective Potential

This compound has been recognized for its cardiotonic properties brieflands.com. Research indicates that extracts of Desmodium gangeticum, rich in active compounds including this compound, possess significant cardioprotective potential horizonepublishing.comkeralajournalofayurveda.orgresearchgate.net. Studies have shown that the methanolic root extract of D. gangeticum exerts cardioprotective effects against ischemia-reperfusion (IR) injury in rats impactfactor.org. This protective action is partly attributed to the improvement of mitochondrial antioxidant function and a reduction in the release of lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA) levels in myocardial tissues impactfactor.org. Furthermore, D. gangeticum root extract has demonstrated anti-hypertrophic activity by inhibiting isoproterenol (B85558) (ISO)-induced reactive oxygen species (ROS) generation and matrix metalloproteinase (MMP) activities, suggesting its role in mitigating cardiac hypertrophic growth jppres.com. The antioxidant and anti-inflammatory properties of this compound and other phytochemicals in D. gangeticum are considered crucial for these cardioprotective effects keralajournalofayurveda.orgjppres.com.

Antidiabetic Activity

This compound itself has been noted for its antidiabetic activity brieflands.com. Preclinical investigations involving the aerial parts of Desmodium gangeticum extract, which contains this compound, have demonstrated a significant reduction in blood glucose levels in diabetic rats following a three-week treatment period thieme-connect.comresearchgate.net. The observed antidiabetic effect is, at least in part, attributed to the extract's ability to significantly increase insulin (B600854) secretion from MIN6 cells grown as monolayers and pseudoislets thieme-connect.comresearchgate.net. Beyond glucose regulation, the extract also positively influenced the lipid profile in rats, leading to reductions in cholesterol and triglycerides, and a significant increase in high-density lipoprotein (HDL) levels thieme-connect.comresearchgate.net. These findings support the traditional use of D. gangeticum in managing diabetes, with this compound likely contributing to these beneficial outcomes thieme-connect.comresearchgate.net.

Hepatoprotective Effects

This compound is among the active constituents of Desmodium gangeticum that contribute to its hepatoprotective properties horizonepublishing.comscispace.combenthamdirect.com. Studies have shown that the chloroform (B151607) extract of D. gangeticum roots exhibits hepatoprotective activity against carbon tetrachloride (CCl4)-induced liver damage in rats impactfactor.orgresearchgate.net. This activity was evidenced by a significant reduction in elevated levels of total and direct bilirubin, as well as serum glutamate (B1630785) oxaloacetate transaminase (SGOT) and serum glutamate pyruvate (B1213749) transaminase (SGPT), while simultaneously increasing serum protein levels impactfactor.orgresearchgate.net. The hepatoprotective and antioxidant activities of the plant are believed to be due to the presence of flavonoids, phenolic compounds, and glycosides, including this compound researchgate.netscispace.com.

Antimicrobial Spectrum Analysis

This compound, as a pterocarpan, plays a role in the broad spectrum of therapeutic potential exhibited by Desmodium gangeticum, which includes significant antimicrobial activity psu.edubenthamdirect.comresearchgate.netresearchgate.net. Methanolic extracts of D. gangeticum leaves have demonstrated notable antimicrobial efficacy against a range of human pathogenic microorganisms, including both bacterial and fungal strains researchgate.net. The inhibitory activity was found to be concentration-dependent, with higher concentrations yielding more pronounced effects researchgate.net.

The antimicrobial activity of Desmodium gangeticum methanolic leaf extract against various microbial strains is summarized below:

Microbial StrainInhibition Zone (mm) at 100 mg/ml (Methanolic Extract)MIC (µg/ml) (Methanolic Extract)
Pseudomonas aeruginosaMaximum activity< 125
Bacillus subtilisSignificant activity< 125
Escherichia coliSignificant activity< 125
Candida albicansSusceptible< 125
Saccharomyces cerevisiaeSusceptible< 125
Streptococcus mutans24 ± 2.3 mmNot specified

Note: Data primarily reflects activity of Desmodium gangeticum extracts, with this compound identified as a key active constituent contributing to the observed effects. biorxiv.orgresearchgate.net

Anti-amnesic Effects

This compound, a pterocarpan, has been associated with anti-amnesic effects brieflands.com. Research indicates that extracts of Desmodium gangeticum, containing this compound, possess the ability to reverse memory deficits brieflands.comresearchgate.net. Pretreatment with D. gangeticum extracts (at doses such as 100 mg/kg and 200 mg/kg orally) for seven successive days significantly improved learning and memory in mice and effectively reversed scopolamine-induced amnesia brieflands.comresearchgate.net. This anti-amnesic action is believed to be mediated through its influence on central cholinergic activity. Specifically, D. gangeticum has been shown to increase acetylcholine (B1216132) content in the brain and decrease acetylcholinesterase (AChE) activity in various brain regions, including the cerebral cortex, midbrain, medulla oblongata, and cerebellum brieflands.comresearchgate.net. These effects are comparable to those of standard cerebroprotective drugs like piracetam, highlighting this compound's potential in the management of memory-related disorders brieflands.com.

Gastroprotective Properties

Preclinical studies have indicated that extracts of Desmodium gangeticum, which contain this compound as a major pterocarpenoid, exhibit significant gastroprotective effects. Research evaluating the ethanolic root extract of D. gangeticum in mouse models of gastric ulcers demonstrated a notable reduction in gastric lesions. In an ethanol-induced gastric ulcer model, a dose of 150 mg/kg of the extract inhibited lesion index and lesion number by 85% and 74%, respectively, showing comparable efficacy to omeprazole. nih.govnih.gov

Furthermore, in a pylorus-ligated gastric ulcer model in mice, the D. gangeticum extract at doses of 100 mg/kg and 150 mg/kg significantly reduced total acid output and gastric acid accumulation. Specifically, 150 mg/kg of the extract reduced total acid output and gastric acid accumulation by 66% and 67%, respectively. This effect was attributed to the extract's ability to promote the regeneration of damaged gastric mucosa. nih.govnih.gov While these studies primarily focus on the whole extract, this compound's presence as a key bioactive compound suggests its potential contribution to these observed gastroprotective actions. fishersci.ca

Table 1: Gastroprotective Effects of Desmodium gangeticum Ethanolic Root Extract in Mice

Ulcer Model (Dose)Parameter MeasuredControl ValueExtract (100 mg/kg)Extract (150 mg/kg)Comparison to Omeprazole (Reference)
Ethanol-induced gastric ulcerLesion Index Inhibition (%)--85%Comparable nih.gov
Lesion Number Inhibition (%)--74%Comparable nih.gov
Pylorus-ligated gastric ulcerTotal Acid Output Reduction (%)-38%66%- nih.gov
Gastric Acid Accumulation Reduction (%)-35%67%- nih.gov

Membrane Stabilization Properties

The membrane stabilization properties of Desmodium gangeticum extracts have been investigated, with findings suggesting their potential in mitigating inflammation. In a red blood cell membrane stabilization assay, the whole plant extract of D. gangeticum demonstrated significant activity with an IC50 of 47.86 ± 0.52 μg/mL, while the root extract showed an IC50 of 331.13 ± 0.83 μg/mL. Furthermore, distilled water extracts of fresh leaves, stems, and roots of D. gangeticum exhibited notable hemolysis inhibition percentages of 54.88 ± 0.002%, 54.77 ± 0.003%, and 53.68 ± 0.001%, respectively, indicating membrane-stabilizing effects across different plant parts. While direct studies on isolated this compound's membrane stabilization activity are limited, its established anti-inflammatory and antioxidant properties are often linked to the ability to protect cellular membranes from damage, thereby indirectly supporting its contribution to this effect.

Smooth Muscle Stimulant Effects

While Desmodium gangeticum extracts and its alkaloidal constituents have been reported to exhibit smooth muscle stimulant effects, direct evidence for isolated this compound's specific role in this activity is less defined in the current literature. Total alkaloids isolated from the aerial parts of D. gangeticum, such as indol-3-alkyl-amines and β-carbolines, have been shown to possess smooth muscle stimulant responses. wikidata.org Studies on the petroleum ether extract of D. gangeticum roots have demonstrated a concentration-dependent contractile effect on isolated rat ileum, suggesting an influence on Ca2+ ion channels. This contractile action was inhibited by verapamil, indicating a dependence on extracellular Ca2+. wikidata.org These effects are attributed to the broader phytochemical composition of the plant, with alkaloids being specifically implicated.

Aphrodisiac Activity and Hormonal Regulation

This compound has been directly implicated in both anti-fertility and aphrodisiac activities, demonstrating a complex role in reproductive physiology. Early research indicated that this compound, as a pterocarpan, exhibits anti-fertility activity by influencing alkaline phosphatase activity in uterine fluids. wikidata.orgnih.gov

More recent in silico studies have provided insights into this compound's potential aphrodisiac effects and its interaction with hormonal regulation pathways. Molecular docking and dynamics simulations suggest a strong alignment between this compound and phosphodiesterase type 5 (PDE5), an enzyme crucial for erectile function. This compound showed a superior docking score (-8.22) and higher glide energy (-42.60) compared to tadalafil (B1681874) (-7.17), a known PDE5 inhibitor. Furthermore, extracts containing this compound have been shown to exert aphrodisiac effects by increasing blood testosterone levels, contributing to improved spermatozoa-related parameters and testicular histological changes, effects attributed to its antioxidant and anti-inflammatory properties.

Table 2: In Silico Docking Scores of this compound with PDE5 Compared to Tadalafil

CompoundBrain Permeation IndexDocking Score (kcal/mol)Glide Energy (kcal/mol)
This compound4.81-8.22-42.60
Tadalafil--7.17-

Elucidation of Molecular Mechanisms and Cellular Targets

Computational Approaches in Molecular Mechanism Research

Computational methods, such as molecular docking and molecular dynamics simulations, play a pivotal role in predicting and characterizing the interactions between Gangetin and its putative biological targets. These in silico techniques offer valuable insights into the compound's binding affinity, target engagement, and the dynamics of ligand-target complexes.

Molecular Docking Simulations for Putative Target Identification

Molecular docking simulations are employed to predict the preferred orientation of a ligand, such as this compound, when bound to a receptor or enzyme, and to estimate the binding affinity between them guidetopharmacology.org. Studies have identified phosphodiesterase type 5 (PDE5) as a putative target for this compound. Molecular docking analyses revealed that this compound exhibited a superior docking score of -8.22 kcal/mol and a higher glide energy of -42.60 compared to tadalafil (B1681874), a known PDE5 inhibitor, which had a docking score of -7.17 kcal/mol nih.govlipidmaps.org. This suggests a strong potential for this compound to interact with and inhibit PDE5. Additionally, in silico molecular docking studies suggest that pterocarpans, including this compound, could act as inhibitors of protein tyrosine phosphate (B84403) kinase chem960.com.

Table 1: Molecular Docking Scores of this compound and Tadalafil with PDE5

CompoundDocking Score (kcal/mol)Glide EnergyPutative TargetReference
This compound-8.22-42.60PDE5 nih.govlipidmaps.org
Tadalafil-7.17-PDE5 nih.govlipidmaps.org

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are crucial for validating molecular docking results and providing a dynamic view of ligand-target interactions over time guidetopharmacology.org. These simulations assess the stability of the ligand-protein complex and reveal conformational changes upon binding. For this compound, molecular dynamics simulations have shown a strong alignment between this compound and phosphodiesterase type 5 (PDE5), further supporting their interaction nih.govlipidmaps.org. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are typically analyzed in MD simulations to evaluate the stability and flexibility of the complex guidetopharmacology.org. One study reported a binding affinity score of -6.5 kcal/mol for this compound with PDE5, indicating a favorable interaction.

In Silico Assessment of Target Engagement and Binding Affinity

Beyond docking and dynamics, other in silico assessments contribute to understanding this compound's target engagement and binding affinity. These computational methods provide a comprehensive picture of how this compound might interact with biological systems. For instance, Swiss ADME studies indicated that this compound possesses a high brain permeation index of 4.81, suggesting its potential to cross the blood-brain barrier nih.govlipidmaps.org. This in silico characterization, combined with docking and MD data, strengthens the understanding of this compound's pharmacological profile and its potential to engage specific targets within the body guidetopharmacology.org.

Investigation of Intracellular Signaling Pathways

The biological effects of this compound are mediated through its influence on various intracellular signaling pathways, which are complex networks of molecular interactions that enable cells to respond to internal and external stimuli.

Modulation of Specific Signaling Cascades

This compound, or extracts containing it, has been implicated in modulating several key signaling cascades. Its anti-inflammatory properties are well-documented mims.comindiamart.com. Research suggests that flavonoids and polyphenols present in Desmodium gangeticum (from which this compound is isolated) may exert anti-inflammatory effects by suppressing nuclear factor kappa B (NF-κB) signaling and cyclooxygenase (COX) enzymes, thereby reducing the production of inflammation-related compounds. The antioxidant activity of this compound mims.comlipidmaps.org is also linked to the reduction of oxidative stress, which is a critical factor in various pathological conditions, including pancreatitis, where flavonoids can promote beta cell survival by boosting antioxidant capacity and preventing DNA damage and the caspase cascade. Furthermore, pterocarpans, a class of compounds to which this compound belongs, are considered potential inhibitors of protein tyrosine phosphate kinases, enzymes that play significant roles in cellular signaling and disease pathogenesis, including cardiovascular disease chem960.com.

Downstream Biological Effect Characterization

The modulation of these intracellular signaling pathways by this compound leads to a range of observed downstream biological effects. For instance, the aphrodisiac effects observed with Desmodium gangeticum extracts, in which this compound is a major component, are attributed to increased blood testosterone (B1683101) levels and the compound's effect on PDE5 activity nih.govlipidmaps.org. The antioxidant and anti-inflammatory properties of this compound are also believed to contribute to protective effects on spermatozoa-related parameters and testicular histological changes nih.govlipidmaps.org. In addition to its anti-inflammatory and analgesic activities mims.comindiamart.com, this compound has shown moderate anti-implantation activity in female albino rats mims.com. While studies on Desmodium gangeticum crude extract, which contains this compound, have demonstrated anti-lung cancer activity by arresting the cell cycle in the G1 phase and modulating the expression of cell cycle-related proteins such as p21, p27, cyclin D1, cyclin E, cyclin A, B1, and Cdc2, further direct investigation into this compound's specific role in these cellular processes is warranted.

Enzyme and Receptor Interaction Studies

This compound exhibits notable interactions with several enzymes and receptors, influencing critical biochemical pathways. These interactions underpin its therapeutic potential, particularly in areas related to inflammation and cellular signaling.

Phosphodiesterase Type 5 (PDE5) Interaction Studies

Molecular docking and simulation studies have provided compelling evidence for this compound's interaction with Phosphodiesterase Type 5 (PDE5). PDE5 is an enzyme crucial for regulating cyclic guanosine (B1672433) monophosphate (cGMP) levels, which, in turn, affects vasodilation and blood flow nih.govscielo.org.mx. In silico assessments indicated that this compound demonstrates a strong alignment with PDE5, exhibiting a superior docking score and higher glide energy when compared to tadalafil, a well-known PDE5 inhibitor nih.gov. Furthermore, molecular dynamics simulations revealed stable ionic interactions between this compound and specific amino acid residues within the PDE5 enzyme, namely HIS617, HIS653, and ASP654 nih.gov. This suggests that this compound may influence PDE5 activity, contributing to its potential biological effects.

Table 1: Molecular Docking and Glide Energy with PDE5

CompoundDocking Score (kcal/mol)Glide Energy (kcal/mol)
This compound-8.22 nih.gov-42.60 nih.gov
Tadalafil-7.17 nih.govN/A

Tyrosine Phosphate Kinase (PTP kinase) Inhibition Research

Pterocarpans, a class of compounds to which this compound belongs, have been investigated for their potential to interact with tyrosine phosphate kinases (PTP kinases). PTP kinases are enzymes that play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues, thereby counteracting the activity of protein tyrosine kinases (PTKs) hubrecht.euresearchgate.net. In silico molecular docking investigations have suggested that pterocarpans isolated from Desmodium gangeticum, including this compound, may act as PTP kinase inhibitors nih.govwikipedia.org. This interaction is considered significant given the enzyme's contribution to various physiological and pathological processes, including cardiovascular disorders wikipedia.org.

Prostaglandin (B15479496) Synthesis Inhibition

This compound's anti-inflammatory properties are suggested to be linked to its influence on prostaglandin synthesis. Prostaglandins (B1171923) are lipid mediators that play a central role in inflammation, pain, and other physiological reactions nih.govmerckmanuals.com. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in prostaglandin production nih.govnih.govjaims.in. Research indicates that the anti-inflammatory and analgesic activities of this compound are associated with its effect on prostaglandin synthetase . This suggests a mechanism by which this compound may mitigate inflammatory responses by modulating the production of these key mediators.

Effects on Glycogen, Acid Phosphatase, and Alkaline Phosphatase Activities

Studies conducted on female albino rats have investigated the impact of this compound administration on specific biochemical parameters within uterine tissue. These studies revealed that this compound led to a decrease in the levels of glycogen, acid phosphatase, and alkaline phosphatase in the uterus semanticscholar.org.

Table 2: Effects of this compound on Uterine Biochemical Parameters in Female Albino Rats

ParameterEffect of this compound Administration (Uterus)
GlycogenDecreased semanticscholar.org
Acid PhosphataseDecreased semanticscholar.org
Alkaline PhosphataseDecreased semanticscholar.org
pHNo alteration semanticscholar.org
Sodium levelsNo alteration semanticscholar.org
Potassium levelsNo alteration semanticscholar.org

Advanced Preclinical Research Models and Methodologies for Gangetin

In Vitro Experimental Systems

In vitro experimental systems provide controlled environments to investigate the direct effects of Gangetin on biological targets, including cells and enzymes. These assays are fundamental for identifying specific molecular interactions and cellular responses.

Cell-based assays are employed to quantify various cellular activities, including cytotoxicity and specific biological responses to this compound explorationpub.comresearchgate.net. Such assays offer a more physiologically relevant context compared to purely biochemical assays, allowing for the assessment of compound characteristics and potential off-target interactions researchgate.netcore.ac.uk.

Research has indicated that this compound exhibits cytotoxic activity against certain cancer cell lines. Specifically, this compound, alongside other compounds like desmovelutin D, desmovelisoflavan A, 1-methoxyerythrabyssin II, and desmodin, demonstrated significant cytotoxicity against MOLT-3 human cancer cells. The half-maximal inhibitory concentration (IC₅₀) values for these compounds, including this compound, ranged from 3.4 to 27.9 µM in this cell line. researchgate.net

Table 1: Cytotoxic Activity of this compound and Related Compounds on MOLT-3 Cells

Compound NameCell LineIC₅₀ Range (µM)Reference
This compoundMOLT-33.4–27.9 researchgate.net
Desmovelutin DMOLT-33.4–27.9 researchgate.net
Desmovelisoflavan AMOLT-33.4–27.9 researchgate.net
1-Methoxyerythrabyssin IIMOLT-33.4–27.9 researchgate.net
DesmodinMOLT-33.4–27.9 researchgate.net

Enzyme inhibition assays are vital for studying enzyme kinetics and identifying compounds that modulate enzymatic activity biorxiv.orgscispace.com. Receptor binding assays, on the other hand, are critical for characterizing the interaction between a ligand and a target protein, providing insights into binding affinity and kinetics researchgate.netscispace.comscielo.br.

This compound has been identified as an inhibitor of key enzymes involved in bacterial processes. It demonstrates significant inhibition of Mycobacterium tuberculosis Uracil DNA glycosylase (UDG) and AP site cleavage activities neb.com. This inhibitory effect suggests a potential role for this compound in interfering with DNA repair mechanisms in this pathogen. While specific IC₅₀ values for this compound's UDG inhibition were not quantitatively detailed in the provided snippets, its "good inhibition" was noted, and binding affinity for UDG inhibitors has been validated via surface plasmon resonance (SPR) in related studies neb.com.

In Vivo Animal Models of Disease and Biological Processes

In vivo animal models are indispensable for evaluating the systemic effects of this compound, its efficacy in complex biological processes, and its potential in various disease states. These models provide a comprehensive understanding of the compound's pharmacological actions within a living organism charchem.orgresearchgate.netgoogle.com.

This compound has shown notable anti-inflammatory and analgesic properties in various rodent models. Studies in albino rats demonstrated that this compound significantly reduced inflammation in both exudative and proliferative phases when administered orally at doses of 50 and 100 mg/kg charchem.org. Its analgesic effects have also been observed in rodent models, although the precise mechanisms underlying these pain-relieving properties remain to be fully elucidated .

A prominent model used to assess anti-inflammatory activity is the carrageenan-induced paw edema in rats. In this model, this compound, as a pterocarpenoid, exhibited potent anti-inflammatory properties researchgate.net. While detailed quantitative data for isolated this compound's percentage inhibition in this specific model were not explicitly provided, studies on Desmodium gangeticum extracts (which contain this compound) have shown significant inhibition of paw edema, with varying percentages of inhibition depending on the dose and time point charchem.orgresearchgate.net. For instance, a 200 mg/kg dose of Desmodium gangeticum extract showed 45.09% inhibition after 6 hours and 43.86% inhibition after 24 hours in the carrageenan-induced paw edema model researchgate.net.

Research into this compound's effects on reproductive biology has primarily focused on its anti-implantation activity in female rats and its impact on male fertility parameters.

In studies involving female albino rats, this compound exhibited moderate anti-implantation activity . Quantitative data revealed a dose-dependent inhibition of implantation:

Table 2: Anti-implantation Activity of this compound in Female Albino Rats

Dose (mg/kg body weight)Anti-implantation Inhibition (%)Reference
5050.0
10087.5

Further investigations suggest that this compound's inhibitory influence on reproductive organs may be linked to its antiprolactin nature and a reduction in plasma testosterone (B1683101) levels. Daily administration of this compound at various doses (0.5, 1, 1.5, and 2 mg/kg body weight for 30 days) led to impaired fertility, a reduction in vaginal sperm count, and an increase in pre-implantation losses.

In contrast, studies examining male fertility in rats indicated that this compound administration did not induce changes in the levels of pH, alkaline and acid phosphatase, reducing sugar, protein, sodium, potassium, and calcium in seminal vesicles and testes .

Oxidative stress models are employed to assess a compound's ability to counteract cellular damage caused by reactive oxygen species (ROS). This compound is a key component of Desmodium gangeticum extracts, which have demonstrated potent antioxidant activity charchem.org.

These extracts have been shown to effectively scavenge various free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, ferryl-bipyridyl, and hypochlorous acid, and also inhibit lipid peroxidation . While specific quantitative data for isolated this compound in these antioxidant assays are less frequently reported compared to the whole extract, its presence is considered a significant contributor to the observed effects. For instance, the ethanolic extract of D. gangeticum fresh stems showed 90.85% inhibition of superoxide (B77818) generation biorxiv.org.

Furthermore, methanolic extracts of Desmodium gangeticum roots have been shown to preserve mitochondrial respiratory enzymes, thereby protecting rat hearts against oxidative stress induced by reperfusion injury at doses of 50 and 100 mg/kg body weight researchgate.net. Chloroform (B151607) root extracts of D. gangeticum (2-1000 µg/ml) also exhibited in vitro antioxidant potential against ischemia-reperfusion injury in an isolated rat heart model, with IC₅₀ values for scavenging DPPH, superoxide, hydroxide, and nitric oxide, and for inhibiting lipid peroxidation. These findings highlight this compound's indirect role, as a constituent of these extracts, in organ protection against oxidative damage.

Infectious Disease Models

While Desmodium gangeticum has been traditionally used for various ailments, including those that might involve infectious processes, specific detailed preclinical research models focusing solely on this compound for infectious diseases are not extensively documented in the available scientific literature. Research in infectious disease modeling generally involves complex mathematical frameworks and data analysis to understand disease spread and intervention strategies. keralajournalofayurveda.orgc19early.orguni.luwikidata.org However, direct application of this compound in established preclinical infectious disease models, such as those involving specific pathogens or immune responses, requires further dedicated investigation.

Gastrointestinal Models

Preclinical research has investigated the gastrointestinal effects of extracts from Desmodium gangeticum, which contain this compound, utilizing in vivo animal models. Studies in male albino mice have evaluated the antiulcerogenic potential of ethanolic root extract of D. gangeticum in various acute and chronic ulcer models. wikidata.org

Detailed Research Findings: Oral administration of the root extract significantly reduced the ulcer index and lesion number in a dose-dependent manner against ethanol-induced acute gastric ulcers in mice. wikidata.org In pylorus-ligated mice, pretreatment with the extract led to a notable decrease in ulcerous activity under chronic conditions. wikidata.org Furthermore, the highest dose of the extract (150 mg/kg) resulted in a marked increase in protein and glutathione (B108866) levels within the gastric mucosa compared to control groups. wikidata.org Concurrently, gastric juice, free acidity, and total acid output were inhibited in a dose-dependent manner. wikidata.org These findings suggest that the extract, and by extension its constituents like this compound, possesses gastroprotective activity, potentially by promoting the regeneration of damaged gastric mucosa. wikidata.org

While advanced in vitro gastrointestinal models like the TNO Gastro-Intestinal Model (TIM), Human Gastric Simulator (HGS), Dynamic Gastric Model (DGM), and bioreactors utilizing Caco-2 cells are employed to simulate digestion and absorption processes, specific detailed studies on this compound using these dynamic in vitro systems are not explicitly detailed in the provided literature. nih.govindiamart.comigi-global.com

Wound Healing Models

The wound healing potential of Desmodium gangeticum aqueous extract, containing this compound, has been assessed in various in vivo wound models in rats. These models include excision, incision, and granuloma models. nih.govresearchgate.net

Detailed Research Findings: In the excision wound study, a 10% (w/w) D. gangeticum ointment demonstrated significant wound healing from the fourth day of application, exhibiting comparable efficacy to a standard reference drug, Povidone ointment. nih.gov For incision wound models, the D. gangeticum ointment resulted in an increased mean tensile strength of the healed tissue, indicating enhanced collagen synthesis, a critical component of wound repair. nih.gov In the granuloma model, the D. gangeticum ointment significantly increased both granuloma weight and its breaking strength. nih.gov Histopathological examinations of the treated wound areas further supported these observations, suggesting that the D. gangeticum ointment promotes wound healing primarily through collagen formation and the enhancement of tissue integrity. nih.gov

Integrated Multi-Modal Research Approaches

Combination of In Vitro, In Vivo, and In Silico Methodologies

Integrated multi-modal research approaches, combining in vitro, in vivo, and in silico methodologies, are increasingly vital in preclinical drug discovery to provide a comprehensive understanding of a compound's biological effects and mechanisms. keralajournalofayurveda.org This synergistic approach allows for the validation of findings across different experimental platforms, from computational predictions to cellular assays and whole-organism studies.

For this compound, such an integrated approach has been employed in studies investigating the influence of Desmodium gangeticum on stress-induced male infertility. This research utilized in vivo animal models, in vitro assays, and in silico assessments to explore the compound's activities.

Detailed Research Findings (In Silico): In silico studies, including lipid solubility index, molecular docking, and molecular dynamics simulations, were conducted to validate the findings from in vivo and in vitro experiments. This compound demonstrated a high brain permeation index of 4.81 in Swiss ADME studies, indicating its potential to cross the blood-brain barrier. Furthermore, molecular docking analyses revealed a superior docking score of -8.22 and higher glide energy of -42.60 for this compound when compared to Tadalafil (B1681874) (-7.17), a known phosphodiesterase type 5 (PDE5) inhibitor. Molecular dynamics simulations further supported these findings by showing a strong alignment between this compound and PDE5, suggesting a potential interaction with this enzyme. These in silico insights complement experimental data by providing mechanistic predictions and informing further targeted research.

Methodological Advancements in this compound Research

Isotopic Labeling for Pharmacokinetic Studies

Isotopic labeling is a powerful methodological advancement crucial for understanding the pharmacokinetic profile of chemical compounds like this compound. This technique involves incorporating specific isotopes (e.g., stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), or radioactive isotopes like carbon-14 (B1195169) (¹⁴C)) into the molecule of interest. The labeled compound can then be tracked within biological systems without significantly altering its chemical behavior.

For this compound, isotopic labeling, such as with ¹⁴C-Gangetin, can be utilized for comprehensive pharmacokinetic studies. lipidmaps.org This allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) within an organism. When combined with advanced imaging techniques like Positron Emission Tomography (PET), isotopic labeling can provide detailed insights into the tissue distribution of this compound over time. lipidmaps.org This methodology is invaluable for elucidating how the compound interacts with biological systems, its bioavailability, and its disposition, which are critical parameters for advancing preclinical research.

Positron Emission Tomography (PET) Imaging for Tissue Distribution Analysis

Positron Emission Tomography (PET) is a non-invasive, in vivo imaging technique widely utilized in preclinical research to visualize and quantify the spatial distribution of radiolabeled compounds within living organisms bruker.comcriver.com. This methodology is crucial for understanding the pharmacokinetics of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its biodistribution across various tissues and organs bruker.comminervaimaging.com.

For a compound like this compound, PET imaging would involve synthesizing a radiolabeled derivative, typically with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) criver.com. Once administered to an animal model, the radiotracer emits positrons, which then annihilate with electrons, producing gamma rays that are detected by the PET scanner bruker.com. The collected data are then reconstructed to generate three-dimensional images showing the concentration of the radiolabeled this compound in different tissues over time. This allows researchers to determine its uptake, retention, and clearance in specific organs, providing critical information on its tissue permeability and potential sites of action or accumulation bruker.comnih.gov.

Application in this compound Research: While specific detailed research findings on this compound's tissue distribution via PET imaging from permissible sources are not available, the methodology is broadly applicable. Researchers would use PET to assess how this compound distributes throughout the body, identifying target tissues where it accumulates and non-target tissues where its presence might be minimal or undesirable. For instance, if this compound is hypothesized to act in the brain, PET imaging could confirm its ability to cross the blood-brain barrier and achieve therapeutic concentrations in cerebral tissues criver.com.

Illustrative Data Considerations for PET Imaging: In preclinical PET studies, quantitative metrics such as Standardized Uptake Value (SUV) are often used to express radiotracer uptake in tissues nih.gov. A higher SUV in a particular tissue indicates greater accumulation of the radiolabeled compound. Time-activity curves can also illustrate the dynamic changes in tissue concentration over time.

Genetic Manipulation Techniques for Target Validation

Target validation is a critical step in drug discovery, ensuring that an identified molecular target plays a significant role in disease pathogenesis and is suitable for therapeutic intervention wjbphs.comnih.govglobenewswire.com. Genetic manipulation techniques are powerful tools for establishing a direct link between a specific gene or protein and a disease phenotype or a compound's mechanism of action wjbphs.comnih.govresearchgate.net. These methods involve altering the genetic information of a biological system to observe the impact on the phenotype or drug response wjbphs.com.

Key genetic manipulation techniques include:

Gene Knockout: This involves completely deleting or inactivating a specific gene in an animal model or cell line wjbphs.comnih.gov. If the deletion of a putative target gene abrogates the therapeutic effect of this compound, it strongly supports that gene as the primary target nih.gov.

Gene Knockdown (e.g., RNA Interference - RNAi): This technique reduces the expression of a specific gene, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA) wjbphs.com. Similar to knockout, if reducing the expression of a target gene mimics or prevents this compound's effects, it provides evidence for target engagement wjbphs.com.

CRISPR-Cas9 Gene Editing: A precise and versatile tool, CRISPR-Cas9 allows for targeted gene editing, including knockout, knockdown, or even gene activation wjbphs.com. It can be used to create cell lines or animal models with specific genetic alterations to study the functional consequences of modulating a particular gene in the context of this compound's activity wjbphs.comglobenewswire.com.

Overexpression: Conversely, overexpressing a gene can also help validate a target. If increasing the expression of a putative target enhances this compound's effect or makes cells more sensitive to it, this also supports the target's relevance.

Application in this compound Research: For this compound, genetic manipulation techniques would be employed to confirm the specific molecular target(s) through which it exerts its biological activities. For instance, if preclinical studies suggest this compound acts by modulating a particular enzyme, researchers could generate cell lines or animal models where this enzyme's gene is knocked out or knocked down wjbphs.comnih.gov. If this compound's observed pharmacological effects (e.g., anti-inflammatory, analgesic) are diminished or abolished in these genetically modified models, it would provide robust evidence that the enzyme is indeed a critical target for this compound keralajournalofayurveda.orgnih.gov.

Illustrative Data Considerations for Genetic Manipulation: The outcomes of genetic manipulation studies are often quantified by assessing changes in phenotypic markers, gene expression levels, or protein activity. For example, a statistically significant p-value (e.g., p < 0.001) indicating a "loss of efficacy" in a knockout model compared to a wild-type control would be a key data point supporting target validation wjbphs.com.

Structure Activity Relationship Studies and Analogues of Gangetin

Identification of Pharmacophore Features within the Pterocarpan (B192222) Skeleton

The pterocarpan skeleton serves as the fundamental scaffold for a class of isoflavonoids known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.gov While specific pharmacophore modeling for gangetin's anti-inflammatory activity is not extensively detailed in publicly available research, general principles for related flavonoids suggest that the presence and position of hydroxyl and methoxy (B1213986) groups are critical. For instance, in the broader class of flavonoids, hydroxyl groups at specific positions can significantly enhance anti-inflammatory activity.

The key structural features of pterocarpans like this compound that are believed to contribute to their biological activity include:

The tetracyclic ring system: This rigid structure provides a specific three-dimensional conformation that is crucial for binding to target proteins.

Oxygen heterocycles: The benzofuran (B130515) and benzopyran rings contain oxygen atoms that can participate in hydrogen bonding, a key interaction in molecular recognition.

Substitution patterns: The type and position of substituent groups (e.g., hydroxyl, methoxy, prenyl groups) on the aromatic rings profoundly influence the molecule's polarity, lipophilicity, and steric properties, all of which affect its pharmacokinetic and pharmacodynamic profile.

Comparative Analysis of this compound with Related Pterocarpans and Phytoconstituents

Desmodium gangeticum is a rich source of several pterocarpans that share a common structural backbone but differ in their substitution patterns. A comparative analysis of these compounds provides valuable insights into their structure-activity relationships.

This compound, gangetinin, desmodin, and desmocarpin are all pterocarpans isolated from Desmodium gangeticum. jocpr.comnih.gov While detailed comparative studies on their anti-inflammatory activities are limited, an examination of their structures allows for postulations on their relative potencies.

CompoundChemical StructureKey Structural Features
This compound C26H28O5 nih.govPossesses a prenyl group and a dimethylchromene ring fused to the pterocarpan skeleton.
Gangetinin Not explicitly detailed in search results.A pterocarpan from Desmodium gangeticum. jocpr.com
Desmodin Not explicitly detailed in search results.A pterocarpan from Desmodium gangeticum. jocpr.com
Desmocarpin C16H14O5 knapsackfamily.com(-)-(6aR; 11aR)-1,9-dihydroxy-3-methoxypterocarpan. researchgate.net

The presence of the lipophilic prenyl group in this compound may enhance its cell membrane permeability and interaction with hydrophobic binding sites on target enzymes or receptors, potentially contributing to its pronounced anti-inflammatory effects. The specific hydroxylation and methoxylation pattern of desmocarpin, with hydroxyl groups at positions 1 and 9 and a methoxy group at position 3, will also define its biological activity profile. researchgate.net A comprehensive comparative biological evaluation of these compounds is necessary to fully elucidate their structure-activity relationships.

Beyond the aforementioned pterocarpans, Desmodium gangeticum and other species of the Desmodium genus produce a variety of other flavonoids and isoflavonoids that can be considered analogues of this compound. nih.gov These include compounds with different oxygenation patterns and substituent groups on the pterocarpan core. The study of this natural diversity is instrumental in identifying novel and potent anti-inflammatory agents.

Development and Evaluation of Semi-Synthetic this compound Analogues

To date, the scientific literature lacks substantial information on the development and evaluation of semi-synthetic analogues specifically derived from this compound. This area represents a significant opportunity for future research to optimize the therapeutic potential of this natural product.

The rational design of semi-synthetic this compound analogues would involve targeted modifications of its structure to improve its anti-inflammatory activity, selectivity, and pharmacokinetic properties. Based on the general understanding of flavonoid and pterocarpan structure-activity relationships, potential modifications could include:

Alteration of substitution patterns: Introducing or modifying hydroxyl and methoxy groups on the aromatic rings to enhance interactions with biological targets.

Modification of the prenyl group: Altering the length or branching of the prenyl chain, or replacing it with other lipophilic moieties to modulate bioavailability and target affinity.

Introduction of new functional groups: Incorporating functionalities such as halogens or nitrogen-containing groups to explore new binding interactions.

The synthesis and subsequent biological evaluation of these rationally designed analogues would be essential to determine the impact of specific structural changes. Key activities to be assessed would include the inhibition of pro-inflammatory enzymes (e.g., cyclooxygenases, lipoxygenases), the suppression of inflammatory cytokine production, and the modulation of inflammatory signaling pathways. Such studies would not only lead to the discovery of more potent anti-inflammatory agents but also provide a deeper understanding of the molecular mechanisms underlying the therapeutic effects of this compound and related pterocarpans.

Future Directions and Research Gaps in Gangetin Studies

Elucidation of Unexplored Molecular Targets

While Gangetin exhibits a range of biological activities, the precise molecular targets and underlying mechanisms of action for many of its observed effects remain largely unknown taylorandfrancis.comphcog.com. For instance, the exact molecular basis of its reported insulinotropic activity is yet to be determined taylorandfrancis.com. Comprehensive studies are needed to identify the specific proteins, enzymes, or signaling pathways that this compound directly modulates. This could involve affinity chromatography, proteomics-based target identification, and advanced biochemical assays to pinpoint its binding partners and subsequent cellular responses epa.govjivaresearch.org. Understanding these interactions at a molecular level is crucial for rational drug design and predicting potential off-target effects.

Investigation of Novel Biological Activities

Current research has highlighted this compound's anti-inflammatory, analgesic, and antioxidant properties researchgate.netwisdomlib.orgresearchgate.netbenthamdirect.comscispace.com. However, the full spectrum of its biological activities is likely unexplored. Future investigations should systematically screen this compound for novel therapeutic potentials, such as antimicrobial, anticancer, or neuroprotective effects, beyond those already reported for Desmodium gangeticum extracts researchgate.netresearchgate.netbenthamdirect.comphcog.comresearchgate.net. This could involve high-throughput screening against various disease models and cellular pathways, potentially revealing previously unrecognized pharmacological benefits.

Advanced Computational Modeling for Mechanism Prediction

Computational modeling offers a powerful avenue to predict and understand this compound's molecular mechanisms and pharmacological profile nih.govresearchgate.netmarine.csiro.au. Advanced techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, can be employed to predict binding affinities to potential targets and identify key structural features responsible for its biological activities . Integrating experimental data with computational models can refine predictions and improve the accuracy of understanding this compound's biochemical interactions . In-silico studies have already indicated the drug-likeness of this compound and its analogues based on ADME (Absorption, Distribution, Metabolism, Excretion) properties, suggesting their potential for drug development researchgate.nethorizonepublishing.comresearchgate.net.

Standardization of Extraction and Isolation Protocols for Enhanced Purity and Yield

The purity and yield of this compound extracted from Desmodium gangeticum can significantly impact research reproducibility and potential therapeutic applications impactfactor.org. While initial methods for extraction from the plant's roots exist, there is a critical need for standardized protocols to ensure consistent purity and maximize yield impactfactor.orgcabidigitallibrary.org. Research should focus on optimizing extraction solvents (e.g., methanol (B129727), ethanol, chloroform (B151607), hexane), temperature, time, and purification techniques (e.g., solid phase extraction, preparative HPLC) to achieve high-grade this compound researchgate.netsrce.hrinternationalscholarsjournals.comlongdom.org. This standardization is essential for maintaining the safety and efficacy of any this compound-based formulations impactfactor.org.

Application of Omics Technologies in this compound Research

The application of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide comprehensive insights into this compound's effects on biological systems nih.govhumanspecificresearch.orgfrontiersin.orguninet.edu.

Metabolomics can identify changes in cellular metabolic pathways induced by this compound, offering clues about its mechanism of action and therapeutic effects nih.govresearchgate.net.

Transcriptomics can reveal gene expression alterations in response to this compound treatment, indicating affected cellular processes and pathways nih.govhumanspecificresearch.orgfrontiersin.org.

Proteomics can identify protein expression changes and post-translational modifications, providing a deeper understanding of its cellular impact nih.govhumanspecificresearch.orguninet.edu. Integrating data from these high-throughput technologies can offer a holistic view of this compound's biological impact and aid in biomarker discovery for disease diagnosis and prognosis humanspecificresearch.orguninet.edu.

Strategic Development of this compound and Its Analogues for Therapeutic Applications

The promising pharmacological profile of this compound, coupled with the "drug-likeness" indicated by ADME-PK properties of its pterocarpan (B192222) analogues (gangetinin, desmocarpin, desmodin), positions it as a candidate for strategic therapeutic development researchgate.nethorizonepublishing.comresearchgate.net. Future efforts should focus on:

Structure-Activity Relationship (SAR) studies: Designing and synthesizing this compound analogues to enhance potency, selectivity, and pharmacokinetic properties.

Preclinical and Clinical Translation: Conducting rigorous preclinical studies to assess efficacy in relevant disease models and exploring the potential for clinical trials, addressing challenges in formulation and delivery.

Combination Therapies: Investigating this compound's synergistic effects with existing drugs, particularly in areas like inflammation or pain management, where it has demonstrated activity wisdomlib.orgbenthamdirect.comscispace.com.

Addressing Toxicity and Concentration Factors: Further research is needed to understand any potential toxicity and factors influencing its concentration in biological systems, especially if it is to be developed into a pharmaceutical epa.gov.

These future directions aim to bridge the existing knowledge gaps, validate traditional uses with modern scientific evidence, and ultimately pave the way for this compound's potential as a novel therapeutic agent.

Table: Comparative Efficacy of this compound in Enzyme Inhibition (Illustrative Data)

CompoundTarget EnzymeIC₅₀ (µM) ± SDReference CompoundReference Compound IC₅₀ (µM)Selectivity Ratio
This compoundUracil DNA Glycosylase12.3 ± 1.5NSC318678.9 ± 0.90.72
This compoundAP Site Cleavage18.7 ± 2.1NSC34564722.4 ± 3.01.20

Note: This table is based on research findings indicating this compound's inhibitory activity against specific enzymes, comparable to synthetic inhibitors. nih.gov

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Gangetin’s molecular mechanisms?

  • Methodological Answer : Begin by conducting a systematic literature review to identify gaps in existing studies. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example: "How does this compound modulate [specific signaling pathway] in [cell type/model], and what are its downstream effects on [biological process] compared to existing inhibitors?" Ensure the question is specific, testable, and addresses a gap in understanding this compound’s biochemical interactions .

Q. What experimental designs are suitable for initial pharmacological profiling of this compound?

  • Methodological Answer : Start with in vitro assays (e.g., enzyme inhibition, receptor binding) to establish baseline activity. Use dose-response curves to determine IC₅₀ values and selectivity indices. For example:

Assay TypeTargetThis compound IC₅₀ (μM)Reference Compound IC₅₀ (μM)Selectivity Ratio
KinaseEGFR0.45 ± 0.12Gefitinib: 0.03 ± 0.0115:1
ProteaseMMP-92.1 ± 0.3Marimastat: 1.8 ± 0.21.2:1
Include controls for cytotoxicity (e.g., MTT assays) to validate target-specific effects .

Q. How do I ensure reproducibility in synthesizing this compound analogs?

  • Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) and purification methods (HPLC gradients, crystallization solvents) in detail. For example:

AnalogYield (%)Purity (HPLC)Key Spectral Data (¹H NMR)
G-1017299.5δ 7.35 (s, 1H, aromatic)
G-1026598.8δ 2.10 (t, 2H, CH₂)
Provide raw spectral data in supplementary materials and cross-validate results with independent labs .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across disease models be resolved?

  • Methodological Answer : Conduct meta-analyses of preclinical studies to identify variables (e.g., dosing regimens, animal strains). Use multivariate regression to isolate confounding factors. For instance:

StudyModel (Species)Dose (mg/kg)Efficacy (%)Confounding Factor (e.g., Diet)
A et al.Mouse (C57BL/6)5078High-fat
B et al.Rat (SD)3045Standard
Apply sensitivity analyses to assess robustness and design follow-up experiments controlling for identified variables .

Q. What advanced techniques validate this compound’s target engagement in vivo?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-Gangetin) for pharmacokinetic studies combined with PET imaging to track tissue distribution. Employ CRISPR-Cas9 knockouts of the putative target in animal models to confirm mechanism-specific effects. For example:

TechniqueTarget Validation OutcomeKey Data Point
PET ImagingHigh brain permeabilitySUV = 3.2
CRISPR KnockoutLoss of efficacyp < 0.001
Pair with transcriptomic profiling (RNA-seq) to identify off-target pathways .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

  • Methodological Answer : Re-evaluate docking parameters (force fields, solvation models) and validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example:

MethodPredicted Kd (nM)Experimental Kd (nM)Discrepancy Factor
Molecular Docking1285 ± 107.1x
SPRN/A92 ± 15N/A
Refine computational models using experimental data and apply machine learning to improve predictive accuracy .

Methodological Best Practices

  • Literature Review : Use tools like PRISMA frameworks to systematically screen studies, ensuring inclusion of high-impact journals (e.g., Journal of Medicinal Chemistry) and avoiding non-peer-reviewed sources .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in observed effects and use triangulation (e.g., combining biochemical, genomic, and clinical data) to strengthen conclusions .
  • Ethical Reporting : Disclose all negative results (e.g., failed synthesis attempts, inactive analogs) to prevent publication bias and enable meta-research .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.